molecular formula C18H18N2O3S B14012898 N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine

N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine

Cat. No.: B14012898
M. Wt: 342.4 g/mol
InChI Key: LCTYNHWIQHBGNW-UHFFFAOYSA-N
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Description

N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a sulfonyl group, and various aromatic and aliphatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzenesulfonyl chloride with aniline derivatives can yield intermediate sulfonamides, which can then be cyclized to form the oxazole ring under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-[(4-methylphenyl)sulfonyl]alanine
  • Ethyl 2-[(4-methylphenyl)sulfonyl]propanoate
  • Ethyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate

Uniqueness

N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine stands out due to its unique combination of an oxazole ring and sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

N-ethyl-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-amine

InChI

InChI=1S/C18H18N2O3S/c1-3-19-17-18(20-16(23-17)14-7-5-4-6-8-14)24(21,22)15-11-9-13(2)10-12-15/h4-12,19H,3H2,1-2H3

InChI Key

LCTYNHWIQHBGNW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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